![molecular formula C11H19NO2 B1388840 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid CAS No. 700797-68-8](/img/structure/B1388840.png)
2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . Another route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Mechanism of Action
Target of Action
The primary targets of 2-(Cyclopentylamino)cyclopentanecarboxylic acid are currently unknown. The compound is a derivative of cyclopentanecarboxylic acid
Mode of Action
The cyclopentylamino group may also interact with targets through hydrophobic interactions .
Biochemical Pathways
Carboxylic acids and their derivatives are known to participate in various biochemical reactions, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
Carboxylic acids are generally well-absorbed and can be metabolized through various pathways, including beta-oxidation .
Result of Action
Carboxylic acids and their derivatives can have various effects, including acting as enzyme inhibitors or activators, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopentylamino)cyclopentanecarboxylic acid. For instance, pH can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets. Temperature, light, and humidity can also affect the stability of the compound .
properties
IUPAC Name |
2-(cyclopentylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOPQVTJUBHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666470 | |
Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
CAS RN |
700797-68-8 | |
Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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